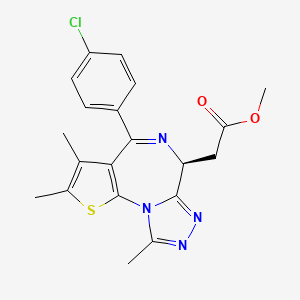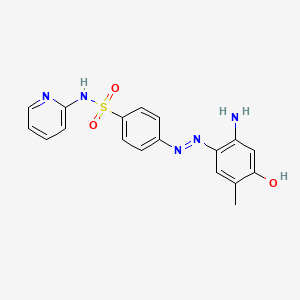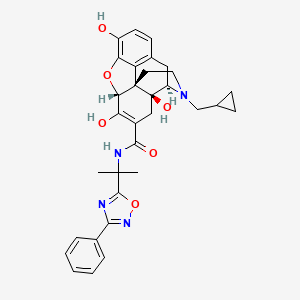
Naldemedine
Descripción general
Descripción
La naldemedina es un antagonista periférico del receptor μ-opioide utilizado principalmente para el tratamiento del estreñimiento inducido por opioides en adultos. Se comercializa bajo los nombres comerciales Symproic en los Estados Unidos y Rizmoic en la Unión Europea. La naldemedina fue desarrollada por Shionogi y fue aprobada para su uso en 2017 tanto en los Estados Unidos como en Japón .
Mecanismo De Acción
La naldemedina funciona uniéndose y antagonizando los receptores μ-, δ- y κ-opioides. Al bloquear estos receptores en el tracto gastrointestinal, inhibe los efectos de estreñimiento de los opioides sin interferir con sus propiedades analgésicas . Esta acción selectiva se debe a su transporte restringido a través de la barrera hematoencefálica .
Análisis Bioquímico
Biochemical Properties
Naldemedine interacts with mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, this compound inhibits this effect .
Cellular Effects
This compound is an opioid receptor antagonist with restricted movement across the blood-brain barrier . This allows it to antagonize the peripheral effects of opioid drugs such as constipation without interfering with the effects on the central nervous system .
Molecular Mechanism
This compound binds to and antagonizes mu-, delta-, and kappa-opioid receptors . The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine, resulting in constipation. By antagonizing mu-opioid receptors, this compound inhibits this effect .
Temporal Effects in Laboratory Settings
In a study, within 24 hours of the first this compound dose, 71.6% of patients experienced spontaneous bowel movements . The weekly spontaneous bowel movement counts increased in 62.7% of the participants .
Metabolic Pathways
This compound is primarily metabolized to nor-naldemedine by CYP3A . Some metabolism to this compound-3-glucuronide occurs via UGT1A3 . Both metabolites are active but less potent than this compound .
Transport and Distribution
This compound is 93-94% bound to human plasma proteins . The apparent volume of distribution during the terminal phase is 155 L .
Subcellular Localization
This suggests that it primarily acts outside the central nervous system, particularly in the gastrointestinal tract .
Métodos De Preparación
La naldemedina se sintetiza mediante una serie de reacciones químicas a partir de la naltrexona. La ruta sintética implica la protección de la naltrexona con un grupo bencilo, seguida de protección con etoxicarbonilo, hidrólisis, acoplamiento y desprotección . El método de producción industrial tiene como objetivo producir naldemedina de alta pureza con alto rendimiento, a menudo involucrando recristalización sin necesidad de cromatografía en columna .
Análisis De Reacciones Químicas
La naldemedina experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen grupos bencilo para protección y etoxicarbonilo para hidrólisis . Los productos principales formados a partir de estas reacciones son naldemedina de alta pureza y sus derivados .
Aplicaciones Científicas De Investigación
La naldemedina tiene aplicaciones significativas en el campo médico, particularmente en el tratamiento del estreñimiento inducido por opioides. Se utiliza en entornos de cuidados paliativos para pacientes con cáncer avanzado y dolor crónico no relacionado con el cáncer . La capacidad de la naldemedina para antagonizar los receptores μ-opioides periféricos sin afectar los efectos opioides centrales la convierte en una herramienta valiosa para controlar los efectos secundarios de los opioides .
Comparación Con Compuestos Similares
La naldemedina se compara a menudo con otros antagonistas periféricos del receptor μ-opioide, como la naloxona y el naloxegol. A diferencia de la naloxona, que es un antagonista competitivo, la naldemedina exhibe antagonismo no competitivo y cinética de asociación y disociación más lenta . Este perfil farmacológico único permite que la naldemedina maneje eficazmente el estreñimiento inducido por opioides con menos síntomas de abstinencia . Otros compuestos similares incluyen lubiprostone y metilnaltrexona .
Propiedades
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,7,9-trihydroxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQACEQYCPKDMV-RZAWKFBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C([C@H]4[C@@]56CCN([C@@H]([C@@]5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030350 | |
| Record name | Naldemedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Naldemedine binds to and antagonizes mu-, delta-, and kappa-opioid receptors. The binding of opioid agonists to peripheral mu-opioid receptors slows the transit of feces through the intestine resulting in constipation. By antagonizing mu-opioid receptors, naldemedine inhibits this effect. | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
916072-89-4 | |
| Record name | (5α)-17-(Cyclopropylmethyl)-6,7-didehydro-4,5-epoxy-3,6,14-trihydroxy-N-[1-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]morphinan-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916072-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naldemedine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916072894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naldemedine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11691 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Naldemedine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NALDEMEDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03KSI6WLXH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)
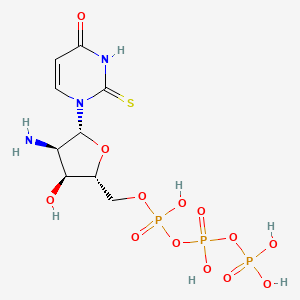


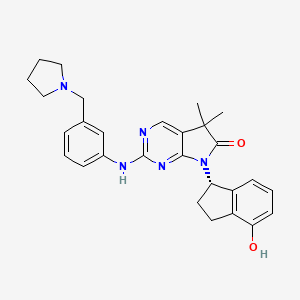
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
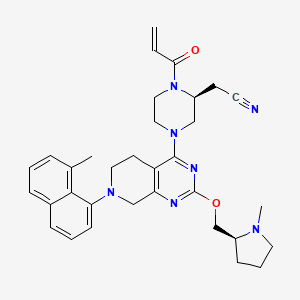
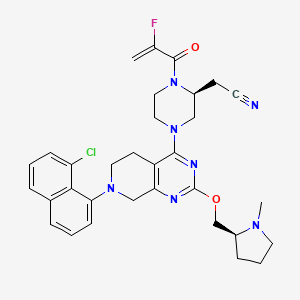
![1-hydroxy-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B609342.png)

